molecular formula C18H14ClNO3 B5724487 5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide CAS No. 199458-99-6

5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B5724487
CAS No.: 199458-99-6
M. Wt: 327.8 g/mol
InChI Key: HGCJOUDWFZAWKK-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a chemical compound of significant interest in pharmacological research, particularly in the development of anti-infective and metabolic agents. This furan-2-carboxamide derivative is designed for research use only and is not intended for diagnostic or therapeutic applications. Research indicates that furan-2-carboxamide derivatives exhibit promising antibiofilm activity against opportunistic pathogens such as Pseudomonas aeruginosa . These compounds are explored for their anti-quorum sensing properties, potentially modulating the LasR receptor to disrupt bacterial communication and reduce virulence factors like pyocyanin and protease production without inhibiting bacterial growth . Furthermore, structural analogs of this chemotype have demonstrated marked hypolipidemic effects in preclinical models, significantly reducing triglyceride and LDL-cholesterol plasma levels while increasing HDL-cholesterol, suggesting a potential mechanism of action similar to fibrates . The core furan-2-carboxamide structure serves as a key pharmacophore, with its biological activity influenced by the nature and position of substituents on the phenyl rings, offering a versatile scaffold for structure-activity relationship (SAR) studies in medicinal chemistry .

Properties

IUPAC Name

5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-22-16-9-5-4-8-14(16)20-18(21)17-11-10-15(23-17)12-6-2-3-7-13(12)19/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCJOUDWFZAWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199458-99-6
Record name 5-(2-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-2-FURAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.

    Formation of the carboxamide group: This is typically done by reacting the furan derivative with an amine, such as 2-methoxyaniline, under suitable conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters and improve efficiency.

    Purification steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₈H₁₄ClNO₃
  • SMILES : COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
  • InChIKey : HGCJOUDWFZAWKK-UHFFFAOYSA-N

The compound features a furan ring, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxyphenyl substituents may enhance its interaction with biological targets.

Antidepressant Activity

Recent studies have indicated that compounds similar to 5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide exhibit potential antidepressant properties through modulation of serotonin receptors (5-HT1A and 5-HT2A). These receptors play a crucial role in mood regulation. A study evaluating a series of related compounds demonstrated that certain derivatives showed significant binding affinities to these receptors, suggesting their potential as antidepressants .

Antitumor Activity

Furan derivatives have been explored for their antitumor efficacy. Research indicates that modifications in the furan structure can lead to enhanced cytotoxicity against various cancer cell lines. The specific interactions of this compound with cellular pathways involved in tumor growth are yet to be fully elucidated, but preliminary data suggest promising results.

Neuroprotective Effects

Compounds featuring similar structural motifs have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier and modulate neuroinflammatory processes presents a potential therapeutic avenue for conditions like Alzheimer's disease .

Case Studies and Experimental Findings

Study Focus Findings
Study AAntidepressant propertiesCompounds showed significant binding to 5-HT receptors, indicating potential antidepressant activity .
Study BAntitumor efficacyFuran derivatives exhibited cytotoxic effects on cancer cell lines, with specific derivatives showing enhanced activity.
Study CNeuroprotectionSimilar compounds demonstrated the ability to reduce neuroinflammation in vitro .

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan and Amide Moieties

The biological and chemical profiles of furan-2-carboxamides are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS/ID) Furan Substituent (R1) Amide Substituent (R2) Molecular Weight (g/mol) Key Properties/Activities Evidence Source
Target Compound (CID 899171) 2-Chlorophenyl 2-Methoxyphenyl 327.76 Predicted CCS values (174.9–190.3 Ų)
5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)... (853314-70-2) 2-Chlorophenyl 2,6-Diethylphenyl 353.84 Increased lipophilicity
5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)... (638156-11-3) 3-Chlorophenyl 4-(Morpholinomethyl)phenyl 398.87 Bioactive (unspecified activity)
N-(3-Chloro-4-methylphenyl)-5-(2-chlorophenyl)... (618401-37-9) 2-Chlorophenyl 3-Chloro-4-methylphenyl 346.21 Hazard warnings (H302, H413)
5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)... (944261-79-4) 4-Chlorophenyl 3,5-Dimethoxyphenyl 357.79 Enhanced solubility (polar groups)
N-(2-Nitrophenyl)furan-2-carboxamide H 2-Nitrophenyl 232.20 Planar amide conformation; crystal interactions

Impact of Substituents on Properties

In contrast, 3-chlorophenyl () and 4-chlorophenyl () analogs may exhibit altered electronic effects due to para/meta substitution.

Amide Substituent Effects :

  • 2-Methoxyphenyl (target): The methoxy group enhances solubility via hydrogen bonding but may reduce membrane permeability compared to lipophilic groups like 2,6-diethylphenyl ().
  • Nitro Groups : Nitro-substituted analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide) exhibit rigid, planar amide conformations due to intramolecular hydrogen bonding (N1⋯O3 = 2.615 Å), which is absent in the target compound ().

Biological Activity Trends :

  • While the target compound lacks reported bioactivity data, structurally related compounds show diverse applications:
  • Nitro-furan carboxamides () act as diuretics by inhibiting urea transporters, suggesting that nitro groups enhance target engagement.
  • Morpholinomethyl-substituted analogs () are marketed as bioactive agents, possibly due to improved pharmacokinetics from the morpholine moiety.

Biological Activity

5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring attached to two aromatic groups, one of which contains a chlorine substituent. The molecular formula is C17H16ClNO3C_{17}H_{16}ClNO_3, with a molecular weight of approximately 319.77 g/mol. This unique structure is hypothesized to confer various biological activities, particularly in anticancer and anti-inflammatory contexts.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of furan have shown promising results against breast cancer cell lines such as MCF-7. The cytotoxic activity of related compounds can be assessed using the half-maximal inhibitory concentration (IC50) metric:

CompoundCell LineIC50 (mM)
This compoundMCF-7TBD
N-(phenylcarbamothioyl)-4-bromobenzamideMCF-70.27
N-(phenylcarbamothioyl)-4-fluorobenzamideMCF-70.31

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in ongoing studies.

The mechanism of action for this compound likely involves interaction with key molecular targets such as enzymes or receptors involved in cellular proliferation and survival pathways. Preliminary studies suggest potential inhibition of pathways related to cancer cell growth, although further detailed investigations are necessary to elucidate these mechanisms fully.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study examining the cytotoxic effects of various furan derivatives found that those with similar structural characteristics to this compound exhibited significant activity against breast cancer cells (IC50 values ranging from 0.27 mM to 0.31 mM) .
  • Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that the furan scaffold may enhance antibacterial activity .
  • Drug Development Potential : The unique combination of functional groups in this compound positions it as a promising lead compound for drug development targeting various diseases, including cancer and bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : React 2-methoxyaniline with 5-(2-chlorophenyl)furan-2-carbonyl chloride in acetonitrile under reflux (3–6 hours). Use K₂CO₃ or NaOH as a base to deprotonate the aniline and drive the reaction. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). Optimize stoichiometry (1:1.1 molar ratio of aniline to acyl chloride) to minimize side products like unreacted starting materials or dimerization .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

  • IR Analysis : Expect C=O stretch at 1670–1620 cm⁻¹ (amide carbonyl) and N–H stretch at 3310–3220 cm⁻¹. Aromatic C–H stretches appear at 3100–3000 cm⁻¹ .
  • ¹H NMR (DMSO-d₆) : Key signals include:

  • Amide N–H proton: δ 10.8–11.0 (s, 1H, exchangeable).
  • Methoxy group: δ 3.80 (s, 3H).
  • Furan protons: δ 6.60 (d, J = 3.4 Hz, 1H) and δ 7.40 (d, J = 3.4 Hz, 1H).
  • Aromatic protons (chlorophenyl and methoxyphenyl): δ 7.20–7.80 (m, 8H) .

Advanced Research Questions

Q. What experimental strategies are effective for studying this compound’s insecticidal activity against pests like Aulacaspis tubercularis?

  • Bioassay Design : Prepare concentrations (0.1–1.0 mM) in DMSO and apply topically to mango leaves infested with A. tubercularis. Assess mortality at 24-hour intervals for 7 days. Calculate corrected mortality (%) using Abbott’s formula:
    \text{Corrected Mortality} = \frac{\text{% Test Mortality} - \text{% Control Mortality}}{100 - \text{% Control Mortality}} \times 100

Compare results to positive controls (e.g., imidacloprid) .

  • Data Interpretation : Use probit analysis to determine LC₅₀ values. Note that substituent positioning (e.g., 2-chloro vs. 3-chloro on phenyl rings) significantly impacts activity due to steric and electronic effects .

Q. How do intramolecular interactions and crystal packing influence the compound’s bioactivity?

  • Structural Insights : X-ray crystallography reveals dihedral angles between the furan and phenyl rings (~9–10°), affecting planarity and intermolecular interactions. Intramolecular H-bonding (e.g., N–H⋯O=C) stabilizes the amide conformation, which may enhance target binding (e.g., kinase inhibition) .
  • Crystal Packing : Weak C–H⋯O interactions form helical chains along the [010] axis, influencing solubility and bioavailability. Compare with analogs lacking methoxy or chloro groups to isolate packing effects .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Case Study : Some studies report high insecticidal activity (LC₅₀ = 0.2 mM), while others show negligible effects. Potential variables include:

  • Purity : Impurities >5% (e.g., unreacted aniline) may skew results. Validate purity via HPLC (C18 column, 70:30 acetonitrile/water) .
  • Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) affect compound solubility and bioavailability .
    • Resolution : Standardize protocols (e.g., OECD guidelines) and use QSAR models to predict activity based on substituent electronic parameters (Hammett σ values) .

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